molecular formula C11H14ClNOS B13308092 N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide

N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide

Cat. No.: B13308092
M. Wt: 243.75 g/mol
InChI Key: QGJSOPHOJYANEI-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfanyl)ethyl]-2-chloroacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a chloroacetamide group linked to a sulfur-containing ethyl chain, a structure known to be a valuable intermediate in organic synthesis. Compounds with similar chloroacetamide and benzylthioether motifs are frequently utilized in the synthesis of heterocycles and as key precursors for developing molecules with potential pharmacological activity. Research into analogous structures has shown that such compounds can serve as building blocks for agents investigated in cancer research . The presence of the chloroacetamide group allows for further functionalization, particularly through nucleophilic substitution reactions, making this reagent a versatile scaffold for constructing more complex molecules. The benzylsulfanyl (benzylthio) group can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug design. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-chloroacetamide

InChI

InChI=1S/C11H14ClNOS/c12-8-11(14)13-6-7-15-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)

InChI Key

QGJSOPHOJYANEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Preparation of 2-chloroacetamide or its derivatives.
  • Step 2: Alkylation or substitution reaction to introduce the benzylsulfanyl ethyl moiety.

This approach leverages the reactivity of chloroacetamide intermediates with nucleophilic amines or thiols to form the target compound.

Preparation of 2-Chloroacetamide Intermediate

The 2-chloroacetamide moiety can be synthesized by reacting a lower alkyl ester of monochloroacetic acid with ammonia. This method is well documented and provides high yields of pure product.

Parameter Description
Reactants Lower alkyl ester of monochloroacetic acid, anhydrous ammonia
Reaction temperature Between -10 °C and 30 °C, typically 10-20 °C
Reaction conditions Equimolecular proportions, controlled temperature
Yield Up to 87.6% theoretical yield
Product Mono-chloroacetamide (2-chloroacetamide)

This method was patented and demonstrated to produce high purity 2-chloroacetamide suitable for further synthesis steps.

Alkylation to Introduce Benzylsulfanyl Ethyl Group

The key step to obtain this compound involves the alkylation of the amide nitrogen with a benzylsulfanyl ethyl halide or related alkylating agent.

A typical procedure involves:

  • Using 2-chloroacetamide or a related intermediate.
  • Reacting with 2-(benzylsulfanyl)ethyl halide (commonly chloride or bromide).
  • Employing a base such as potassium carbonate to deprotonate the amide nitrogen.
  • Conducting the reaction in a biphasic system (e.g., dry acetone and aqueous base).
  • Using catalytic potassium iodide to facilitate halide exchange and improve reaction rate.
  • Heating the reaction mixture to approximately 60 °C.
  • Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Yields for such alkylation reactions typically range from 44% to 78%, depending on the exact substrates and conditions.

Alternative Phase-Transfer Catalysis (PTC) Method

Phase-transfer catalysis has been employed to enhance the alkylation efficiency of chloroacetamide derivatives. This method uses a phase-transfer catalyst such as tetrabutylammonium bromide to shuttle reactive species between immiscible phases, improving reaction rates and yields.

  • The reaction involves benzyl chloride and 2-chloroacetamide in the presence of a base such as potassium carbonate.
  • The catalyst facilitates the transfer of nucleophilic species into the organic phase where alkylation occurs.
  • This method allows for milder conditions and often results in higher purity products.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures.

This technique has been reported to yield high purity N-substituted chloroacetamides and is suitable for synthesizing this compound.

Experimental Data and Analytical Characterization

Physicochemical Properties

Compound Physical State Melting Point (°C) Purity Assessment Method Yield (%)
2-Chloroacetamide White crystalline powder 84–85 HPLC, NMR 87.6
This compound Solid (typically crystalline) Not specifically reported HPLC, NMR, LC/MS 44–78

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra confirm the presence of characteristic protons and carbons of the chloroacetamide and benzylsulfanyl ethyl groups.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the molecular weight of the target compound.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen contents are consistent with calculated values for the pure compound.

These characterization techniques ensure the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Method Details Reaction Conditions Yield Range (%) References
Synthesis of 2-chloroacetamide Reaction of lower alkyl ester of monochloroacetic acid with anhydrous ammonia 10–20 °C, equimolar, aqueous-organic biphasic Up to 87.6
Alkylation with benzylsulfanyl ethyl halide Reaction of 2-chloroacetamide with 2-(benzylsulfanyl)ethyl chloride/bromide, base (K2CO3), KI catalyst 60 °C, biphasic system (dry acetone/water) 44–78
Phase-transfer catalysis (PTC) Use of tetrabutylammonium bromide as catalyst for alkylation Room temperature to mild heating High purity, improved yield

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoacetamides, thiocyanatoacetamides, and alkoxyacetamides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include ethylamines and benzylamines.

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide and related chloroacetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound C11H13ClN2OS 256.75 Benzylsulfanyl ethyl group Intermediate for heterocycles, surfactants
2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide C12H13ClN2OS 268.76 Cyanosulfanyl (-SC≡N), ethyl, methyl groups on phenyl Research chemical; moderate solubility in chloroform and methanol
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide C9H7ClN2OS 226.68 Benzothiazole ring replaces benzylsulfanyl group Antimicrobial activity due to benzothiazole moiety
N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide C9H8BrClN2O2 ~307.45 Bromophenyl urea linkage Precursor for sulfur-containing heterocycles
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide C8H8ClFN3O ~229.45 Fluoropyrimidine substituent Potential pharmaceutical intermediate; enhanced electronegativity
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide C18H20Cl2N2O3S2 458.98 Dichlorophenyl, diethylsulfamoyl groups High molecular complexity; used in specialized organic synthesis

Physicochemical Properties

  • Lipophilicity: The benzylsulfanyl ethyl group in the target compound enhances lipophilicity compared to polar derivatives like cyanosulfanyl (logP ~2.5 vs. ~1.8) .
  • Solubility: Derivatives with electron-withdrawing groups (e.g., cyanosulfanyl ) exhibit higher aqueous solubility than the target compound, which is more soluble in organic solvents like DMSO or ethyl acetate .
  • Reactivity : The chloro group in the target compound is moderately reactive, enabling nucleophilic substitutions for further functionalization. Bulky substituents (e.g., diethylsulfamoyl in ) reduce reactivity due to steric hindrance.

Research Findings and Key Differences

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN in ) activate the chloroacetamide core, accelerating substitution reactions. Conversely, electron-donating groups (e.g., benzylsulfanyl in the target compound) stabilize the molecule but reduce electrophilicity .
  • Thermal Stability : Benzothiazole derivatives exhibit higher thermal stability (decomposition >200°C) compared to the target compound (~180°C), attributed to their rigid heterocyclic structures.
  • Toxicity Profile : Chloroacetamides with aryl groups (e.g., bromophenyl in ) may pose higher environmental toxicity due to bioaccumulation, whereas the target compound’s benzylsulfanyl group offers moderate biodegradability .

Biological Activity

N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological significance, and research findings related to this compound, supported by data tables and case studies.

1. Synthesis of this compound

The compound is synthesized through a reaction involving benzyl sulfide and chloroacetyl chloride. The general reaction can be summarized as follows:

Benzyl sulfide+Chloroacetyl chlorideN 2 benzylsulfanyl ethyl 2 chloroacetamide\text{Benzyl sulfide}+\text{Chloroacetyl chloride}\rightarrow \text{N 2 benzylsulfanyl ethyl 2 chloroacetamide}

The synthesis typically yields a white solid after purification, with a reported melting point between 70-72 °C. The characterization of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study conducted on its antibacterial effects demonstrated:

  • Inhibition of Gram-positive and Gram-negative bacteria : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
  • Anti-biofilm formation : It was effective in reducing biofilm formation by approximately 70% in tested bacterial strains.
Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus5070
Escherichia coli10065

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Key findings include:

  • Induction of Apoptosis : The compound induced apoptosis in cancer cells, evidenced by increased annexin V-FITC staining. The percentage of apoptotic cells increased significantly compared to control groups.
  • Cell Viability Reduction : An IC50 value of approximately 20 µM was determined for MDA-MB-231 cells, indicating effective cytotoxicity.
Cell LineIC50 (µM)Apoptotic Cells (%)
MDA-MB-2312022

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. Notably, it selectively inhibits carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

  • IC50 Values :
    • CA IX: 10.93 nM
    • CA II: 1.55 µM

This selectivity suggests potential for targeting tumor cells while sparing normal cells, making it a valuable candidate for further development as an anticancer agent.

4. Case Studies and Research Findings

Recent studies have highlighted the dual action of this compound as both an antimicrobial and anticancer agent:

  • A study published in RSC Advances detailed the synthesis and biological evaluation of similar compounds, noting their effectiveness against CA IX and their potential to induce apoptosis in cancer cell lines .
  • Another research article emphasized the structural modifications that enhance the biological activity of thiazole derivatives, including the target compound .

Q & A

Basic: How can researchers optimize the synthesis of N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Reagent Ratios : Use a 1:1 molar ratio of benzyl mercaptan to 2-chloroacetamide derivatives to minimize side reactions .
  • Solvent Selection : Ethanol or acetonitrile under reflux (70–80°C) enhances reactivity while maintaining stability of the sulfanyl group .
  • Catalysts : Add triethylamine (1–2 mol%) to neutralize HCl byproducts and accelerate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.4–3.6 ppm (CH₂-S) and δ 4.1–4.3 ppm (CH₂-Cl) confirm the sulfanyl-ethyl and chloroacetamide moieties .
    • ¹³C NMR : Carbonyl (C=O) signals near 170 ppm validate the acetamide backbone .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 650–700 cm⁻¹ (C-S) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms stereochemistry .

Basic: How can researchers screen the biological activity of this compound against microbial or cancer targets?

Methodological Answer:

  • Antimicrobial Assays :
    • Use broth microdilution (MIC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
  • Anticancer Screening :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with cisplatin .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: What mechanistic insights explain unexpected decarboxylation during cyclization reactions involving this compound?

Methodological Answer:

  • Reaction Pathway Analysis : When using Lawesson’s reagent, trace moisture or elevated temperatures (>100°C) may trigger decarboxylation instead of thionation. Monitor via TLC and IR (loss of 1720 cm⁻¹ ester C=O) .
  • Mitigation Strategies :
    • Conduct reactions under anhydrous conditions (dioxane, molecular sieves).
    • Substitute NaOH with milder bases (e.g., NaHCO₃) during workup to prevent hydrolysis .

Advanced: How can computational methods like DFT or molecular docking enhance understanding of this compound’s interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and nucleophilic sites .
  • Molecular Docking :
    • Target proteins (e.g., Hg(II)-binding proteins or kinase enzymes) using AutoDock Vina.
    • Validate binding poses with MD simulations (GROMACS) to assess stability .

Advanced: How should researchers address contradictory data in regioselectivity during substitution reactions?

Methodological Answer:

  • Case Study : If competing S-alkylation vs. N-alkylation occurs:
    • Control Experiments : Vary solvents (polar aprotic DMF favors S-alkylation) .
    • Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants for each pathway .
    • Characterization : LC-MS/MS identifies major/minor products for mechanistic revision .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs replacing benzylsulfanyl with methylthio or arylthio groups. Compare bioactivity .
  • Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituents (e.g., chloro position) with antimicrobial potency .
  • Metabolic Stability : Assess in vitro liver microsome assays to link structural modifications (e.g., ethyl vs. methyl groups) to half-life .

Basic: What solubility challenges arise in formulation, and how can they be resolved?

Methodological Answer:

  • Solubility Profile : Low aqueous solubility (<1 mg/mL) due to hydrophobic benzyl and chloro groups.
  • Strategies :
    • Use co-solvents (DMSO:water 1:9) for in vitro assays .
    • Nanoformulation: Prepare liposomes (soy phosphatidylcholine/cholesterol) to enhance bioavailability .

Advanced: How can regioselectivity be controlled in multi-step syntheses involving this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to block undesired alkylation sites .
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control (e.g., S-alkylation), while higher temps favor thermodynamic products .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

  • Solvent Recycling : Ethanol from recrystallization can be distilled and reused .
  • Catalyst Recovery : Immobilize triethylamine on silica gel for reuse in alkylation reactions .
  • Atom Economy : Replace stoichiometric reagents (e.g., Lawesson’s reagent) with catalytic thiourea/H₂O₂ systems .

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